molecular formula C6H6N2O2S2 B1214662 3-Nitro-2-pyridyl disulfide CAS No. 82650-28-0

3-Nitro-2-pyridyl disulfide

Cat. No.: B1214662
CAS No.: 82650-28-0
M. Wt: 202.3 g/mol
InChI Key: JJJBMWFBWHJKTG-UHFFFAOYSA-N
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Description

3-Nitro-2-pyridyl disulfide: is an organic compound that features a pyridine ring substituted with a nitro group and a disulfide linkage. This compound is known for its utility in various chemical and biological applications, particularly in the formation of disulfide bonds and as a thiol-protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-nitro-2-pyridyl disulfide typically involve large-scale oxidative coupling reactions, where thiols are oxidized to form disulfides under controlled conditions. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Thiol-Disulfide Exchange: Typically involves the use of thiol-containing compounds under mild conditions.

    Oxidation: Requires oxidizing agents such as molecular oxygen or other oxidants.

Major Products:

Scientific Research Applications

Applications in Peptide Chemistry

A. Protecting Group for Thiols

The 3-nitro-2-pyridinesulfenyl group is widely used as a protecting group for thiols during peptide synthesis. This application is critical because it allows for the selective modification of peptides without affecting the thiol groups. The Npys group can be removed under mild conditions, making it suitable for various synthetic strategies .

B. Disulfide Bond Formation

One of the most notable applications of 3-nitro-2-pyridyl disulfide is in facilitating the formation of mixed disulfides. The compound acts as an activator for disulfide bond formation, enabling thiol/disulfide exchange reactions that are essential in the assembly of complex peptides . This property has been leveraged in the development of cyclic peptides and other biomolecules.

Chemical Biology Applications

A. Thiol/Disulfide Exchange Reactions

The selective nature of the Npys group allows it to mediate thiol/disulfide exchange reactions effectively. This capability has opened avenues for research in chemical biology, particularly in understanding protein folding and stability through disulfide bond formation .

B. Applications in Drug Discovery

In drug discovery, this compound has been employed to create peptide-based inhibitors targeting specific enzymes. For instance, studies have shown that C-Npys (S-3-nitro-2-pyridinesulfenyl) derivatives can inhibit serine-thiol proteinases, demonstrating potential therapeutic applications .

Case Studies and Research Findings

Study Focus Findings
Rentier et al. (2017)Peptide SynthesisDemonstrated the effectiveness of Npys-Cl as a protecting group for thiols and its role in forming mixed disulfides .
Hilmy et al. (2023)Anticancer ActivityExplored the anticancer properties of Npys derivatives, showing significant activity against various cancer cell lines .
Shimohigashi et al. (1990)Enzyme InhibitionReported on the inhibition of serine-thiol proteinases using Npys-protected peptides, highlighting its utility in biochemical research .

Mechanism of Action

The primary mechanism of action for 3-nitro-2-pyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups to form mixed disulfides, which can then undergo further reactions. This mechanism is particularly useful in the reversible conjugation of therapeutic agents and the formation of redox-responsive materials .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-2-pyridyl disulfide is unique due to the presence of the nitro group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in peptide synthesis and the development of redox-responsive materials .

Biological Activity

3-Nitro-2-pyridyl disulfide (Npys) is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in peptide synthesis, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a pyridine ring, which contributes to its chemical reactivity. The disulfide bond within the molecule plays a crucial role in its biological function, particularly in the formation of disulfide bridges in peptides and proteins.

The biological activity of this compound primarily stems from its ability to form disulfide bonds with thiol groups in proteins and peptides. This reaction can lead to:

  • Stabilization of Protein Structures : Disulfide bonds are essential for the structural integrity of many proteins, influencing their folding and stability .
  • Regulation of Biological Processes : By modifying thiol groups, Npys can affect various signaling pathways and biological functions, including enzyme activity and receptor interactions .

Applications in Peptide Synthesis

This compound has been utilized as a disulfide-forming agent in solid-phase peptide synthesis. Its advantages include:

  • Efficient Formation of Disulfide Bonds : Npys facilitates regioselective disulfide bond formation, which is crucial for synthesizing complex peptides with multiple disulfide linkages .
  • Minimal Side Reactions : The use of Npys during peptide synthesis has shown minimal side reactions, making it a favorable choice for producing biologically active peptides such as oxytocin and α-conotoxin ImI .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It has been shown to scavenge reactive oxygen species (ROS), contributing to its potential use as an antioxidant agent in therapeutic applications .
  • Anti-inflammatory Effects : Npys may modulate inflammatory responses through the regulation of nuclear factor kappa B (NF-kB) signaling pathways, highlighting its potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the effects and applications of this compound:

  • Peptide Synthesis : A study demonstrated that Npys could effectively synthesize cyclic peptides with high yields while maintaining structural integrity through disulfide bond formation .
  • Biological Activity Assessment : Research indicated that compounds containing the Npys moiety exhibited significant inhibition of serine-thiol proteinase activities, suggesting potential applications in drug design targeting specific proteases involved in disease processes .

Data Summary

Property Details
Chemical FormulaC₆H₄N₂O₄S₂
Mechanism of ActionForms disulfide bonds with thiols
Biological ActivitiesAntioxidant, anti-inflammatory
ApplicationsPeptide synthesis, drug development
Notable StudiesSynthesis of cyclic peptides, inhibition of protease activity

Properties

IUPAC Name

2-(methyldisulfanyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S2/c1-11-12-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJBMWFBWHJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002828
Record name 2-(Methyldisulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82650-28-0
Record name 3-Nitro-2-pyridyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082650280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methyldisulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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